![molecular formula C22H30N4O5S2 B2546692 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1351649-53-0](/img/structure/B2546692.png)
1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one
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Description
1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C22H30N4O5S2 and its molecular weight is 494.63. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Binding Analysis
One study detailed the molecular interaction of a cannabinoid receptor antagonist, highlighting the conformational analysis and pharmacophore models which could relate to the structural analysis and receptor binding potential of similar complex compounds (Shim et al., 2002). This research could provide insights into how similar compounds might interact with biological receptors, contributing to the understanding of their mechanism of action.
Anticancer and Antimicrobial Evaluation
The anticancer activity of polyfunctional substituted 1,3-thiazoles, which shares a similarity in terms of structural motifs like piperazine substituents, has been evaluated, demonstrating effectiveness against various cancer cell lines. This suggests potential applications of structurally related compounds in cancer research and treatment strategies (Kostyantyn Turov, 2020).
Synthesis and Structural Analysis
Research on the synthesis of novel pyrazolopyrimidines incorporated with sulfonyl groups, including phenylsulfonyl, highlights the methodology for creating complex molecules that could be applicable to the synthesis of the compound , providing a basis for exploring its potential applications in scientific research (Amani M. R. Alsaedi et al., 2019).
Enzymatic Metabolism and Pharmacological Properties
Another study focused on the metabolic pathways of a novel antidepressant, shedding light on the enzymatic interactions and oxidative metabolism which might be relevant for understanding the pharmacokinetics of similar compounds (Mette G. Hvenegaard et al., 2012). This could inform the development of compounds with optimized pharmacological properties and reduced side effects.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5S2/c1-17-22(18(2)26(23-17)19-8-14-32(28,29)16-19)25-12-10-24(11-13-25)21(27)9-15-33(30,31)20-6-4-3-5-7-20/h3-7,19H,8-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPBLEFVUZNEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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